molecular formula C14H11BrFNO2S B2574941 (4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034605-24-6

(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

Cat. No. B2574941
CAS RN: 2034605-24-6
M. Wt: 356.21
InChI Key: RLELGFAZXNORMP-UHFFFAOYSA-N
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Description

(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a useful research compound. Its molecular formula is C14H11BrFNO2S and its molecular weight is 356.21. The purity is usually 95%.
BenchChem offers high-quality (4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Electronics and Optoelectronics

Thiophene-based compounds have garnered significant attention in organic electronics due to their excellent charge transport properties. The conjugated structure of 4-(4-bromothiophene-2-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine makes it a potential candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Researchers can explore its electronic behavior, bandgap, and charge mobility to optimize its performance in these applications .

Polymer Synthesis and Conductive Materials

Thiophene-based polymers are widely used in conductive materials. By incorporating 4-(4-bromothiophene-2-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine into polymer backbones, scientists can create regioregular polythiophenes with enhanced electrical conductivity. These polymers find applications in flexible electronics, sensors, and energy storage devices .

Medicinal Chemistry and Drug Design

The unique structural features of 4-(4-bromothiophene-2-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine may inspire drug discovery efforts. Medicinal chemists can explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceutical agents. Additionally, its fluorinated moiety could enhance bioavailability and metabolic stability .

Materials for Photonic Applications

The combination of thiophene and benzoxazepine moieties in this compound suggests potential applications in photonics. Researchers can investigate its nonlinear optical properties, fluorescence behavior, and light-emitting capabilities. It may serve as a building block for designing luminescent materials or optical switches .

Metal Complexation and Catalysis

Functionalized thiophenes often act as ligands in metal coordination complexes. Researchers can explore the coordination chemistry of 4-(4-bromothiophene-2-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine with transition metals. These complexes may find use in catalysis, such as cross-coupling reactions or asymmetric transformations .

Agrochemicals and Pest Control

Thiophene derivatives have been investigated for their pesticidal properties. Researchers can explore the potential of 4-(4-bromothiophene-2-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine as an insecticide or fungicide. Its structural features may contribute to its bioactivity against pests or pathogens .

properties

IUPAC Name

(4-bromothiophen-2-yl)-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2S/c15-10-6-13(20-8-10)14(18)17-3-4-19-12-2-1-11(16)5-9(12)7-17/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLELGFAZXNORMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=CC(=CS3)Br)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

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